molecular formula C12H8N2O5S B11705458 4-Nitro-2-[(thiophen-2-ylcarbonyl)amino]benzoic acid

4-Nitro-2-[(thiophen-2-ylcarbonyl)amino]benzoic acid

Cat. No.: B11705458
M. Wt: 292.27 g/mol
InChI Key: HWFHRPRJIAWQCO-UHFFFAOYSA-N
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Description

4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOIC ACID is an organic compound that features a nitro group, a thiophene ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOIC ACID typically involves the following steps:

    Amidation: The thiophene ring is introduced via an amidation reaction, where thiophene-2-amine reacts with the nitrobenzoic acid derivative under suitable conditions, often involving a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOIC ACID undergoes several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as bromine or chlorine, often in the presence of a Lewis acid catalyst.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 4-amino-2-(thiophene-2-amido)benzoic acid.

    Substitution: Various substituted thiophene derivatives.

    Hydrolysis: Benzoic acid and thiophene-2-amine.

Scientific Research Applications

4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-NITROBENZOIC ACID: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    2-AMINOTHIOPHENE:

    THIOPHENE-2-CARBOXYLIC ACID: Lacks the nitro group, reducing its potential for bioactivity.

Uniqueness

4-NITRO-2-(THIOPHENE-2-AMIDO)BENZOIC ACID is unique due to the combination of a nitro group, a thiophene ring, and a benzoic acid moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C12H8N2O5S

Molecular Weight

292.27 g/mol

IUPAC Name

4-nitro-2-(thiophene-2-carbonylamino)benzoic acid

InChI

InChI=1S/C12H8N2O5S/c15-11(10-2-1-5-20-10)13-9-6-7(14(18)19)3-4-8(9)12(16)17/h1-6H,(H,13,15)(H,16,17)

InChI Key

HWFHRPRJIAWQCO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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